N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)glycinamide is a useful research compound. Its molecular formula is C24H25ClN2O5S and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.1172708 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies and Chemical Reactivity
The chemical synthesis and modifications of compounds related to N2-[(4-chlorophenyl)sulfonyl]-N1-(2,4-dimethoxyphenyl)-N2-(3,4-dimethylphenyl)glycinamide have been explored extensively. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been synthesized through singlet oxygenation and further oxidized to afford various derivatives, showcasing the compound's versatility in chemical modifications and potential in chemiluminescence studies (Watanabe et al., 2010).
Molecular Docking and Density Functional Theory (DFT) Calculations
The design and synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds, have been evaluated for their antitumor activity. Molecular docking and DFT calculations provide insights into the compounds' interactions with biological targets, highlighting their potential for medicinal applications (Fahim & Shalaby, 2019).
Potential Biological Activities
Antiviral Activity
Research into the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed compounds with significant anti-tobacco mosaic virus activity, suggesting the potential for these compounds to serve as bases for developing new antiviral agents (Chen et al., 2010).
Supramolecular Architectures
The structural analysis of N-aryl-2,5-dimethoxybenzenesulfonamides has elucidated different supramolecular architectures mediated by weak interactions. Such studies underscore the importance of sulfonamide moieties in pharmacological research, offering a framework for understanding how these structures could influence biological activity (Shakuntala et al., 2017).
Fuel-Cell Applications
The development of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups demonstrates the application of sulfone-containing compounds in enhancing proton conductivity and mechanical properties of membranes for fuel-cell applications. This research indicates the broader utility of such compounds beyond biomedicine, into materials science and engineering (Bae et al., 2009).
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-16-5-8-19(13-17(16)2)27(33(29,30)21-10-6-18(25)7-11-21)15-24(28)26-22-12-9-20(31-3)14-23(22)32-4/h5-14H,15H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPXOIHMHYMCBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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